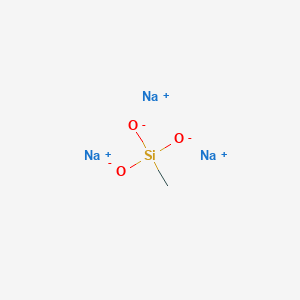

甲基硅烷三醇钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium methylsilanetriolate (NaMST) is a widely used organosilicon compound with a variety of applications in the scientific and industrial fields. It is a colorless, odorless, and water-soluble compound with a molecular weight of 172.24 g/mol. NaMST is an important component of many silane-based products, including coatings, adhesives, and sealants. NaMST is also used as a coupling agent in rubber and plastic production, and as a catalyst in the synthesis of organic compounds.

科学研究应用

1. 在水解和缩聚中的应用

甲基硅烷三醇钠用于甲基三乙氧基硅烷的水解和缩聚过程中,特别是在含有钠离子的水溶液中。此过程导致形成各种衍生物,这些衍生物通过气相色谱和质谱技术检测和识别。该应用对于理解硅烷化学中的化学转化和合成至关重要(Hasegawa、Sakka、Kuroda和Kato,1987)。

2. 在聚甲基倍半硅氧烷微球制造中的作用

甲基硅烷三醇钠在聚甲基倍半硅氧烷微球的形成中起着至关重要的作用。这些微球是在碳酸钙颗粒的存在下生成的,从而增强了疏水性能。该应用在材料科学中很重要,特别是在开发具有特定表面性能的高级材料方面(Li、Gao、Zhang、Yan和Liu,2016)。

3. 在分析化学中的用途

在分析化学中,甲基硅烷三醇钠用于色谱技术中,用于研究化学物质的结构和分布。这是通过三甲基硅烷化和核磁共振 (NMR) 光谱等技术实现的,提供了对各种物质的化学组成和行为的见解(Hasegawa、Sakka、Sugahara、Kuroda和Kato,1990)。

4. 增强油井水泥中失水添加剂和缓凝剂的相容性

甲基硅烷三醇钠表现出调整油井水泥中使用不同添加剂之间相容性的能力。这增强了水泥的早期强度,使其成为建筑行业的有价值的添加剂,尤其是在需要高耐久性和强度的应用中(Cao、Guo、Tian、Hu、Guo、Xu、Wang和Fan,2018)。

安全和危害

作用机制

Target of Action

Sodium methylsilanetriolate, also known as Sodium methylsiliconate, is primarily used in the production of surface-modified particles or substrates . It serves as an intermediate in the production of other organic and inorganic chemicals . Its primary targets are a wide range of materials that it modifies on the surface .

Mode of Action

Sodium methylsilanetriolate interacts with its targets by modifying their surfaces . In coatings and paints, the substance is combined with water glass (potassium silicate), minerals, and other fillers . It develops its water-repellent properties by reaction with atmospheric carbon dioxide . The active substance formed from the silicone masonry water repellent is polymethyl silicic acid .

Pharmacokinetics

It’s known that the commercial form of a similar compound, potassium methylsilanetriolate, is a corrosive, non-flammable liquid (aqueous solution) with low volatility .

Result of Action

The result of Sodium methylsilanetriolate’s action is the creation of water-repellent treatments for external and internal masonry surfaces . It is consumed in use and it is expected that no residual unreacted material will be present in the final treated articles .

Action Environment

The action of Sodium methylsilanetriolate is influenced by environmental factors such as atmospheric carbon dioxide, which it reacts with to develop its water-repellent properties . The manufacturing of similar compounds like potassium methylsilanetriolate occurs under controlled conditions, with only very small releases to air and wastewater expected .

生化分析

Biochemical Properties

Sodium methylsilanetriolate plays a significant role in biochemical reactions, particularly in the modification of surfaces and substrates. It interacts with various enzymes, proteins, and other biomolecules, primarily through silanol groups that can form hydrogen bonds and other interactions with biological molecules . These interactions can influence the activity of enzymes and proteins, potentially altering their function and stability. For example, sodium methylsilanetriolate can interact with hydroxyl groups on proteins, leading to changes in protein conformation and activity.

Cellular Effects

Sodium methylsilanetriolate has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, sodium methylsilanetriolate can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways and the levels of metabolites.

Molecular Mechanism

The molecular mechanism of action of sodium methylsilanetriolate involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, either inhibiting or activating their activity. For example, sodium methylsilanetriolate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis . Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions can lead to changes in gene expression by influencing the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium methylsilanetriolate can change over time due to its stability and degradation. Sodium methylsilanetriolate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that sodium methylsilanetriolate can have lasting effects on cellular function, including alterations in gene expression and cellular metabolism. These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound.

Dosage Effects in Animal Models

The effects of sodium methylsilanetriolate can vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of sodium methylsilanetriolate can lead to toxic or adverse effects, including cellular damage and apoptosis. These findings underscore the importance of carefully controlling the dosage when studying the effects of this compound in animal models.

Metabolic Pathways

Sodium methylsilanetriolate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, leading to changes in the levels of metabolic intermediates and end products . These interactions can have significant effects on cellular energy balance and overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, sodium methylsilanetriolate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and localization of sodium methylsilanetriolate, affecting its biochemical activity and function.

Subcellular Localization

Sodium methylsilanetriolate is localized within specific subcellular compartments, where it can exert its effects on cellular function. It can be directed to particular organelles or cellular regions through targeting signals and post-translational modifications . For example, sodium methylsilanetriolate may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate their activity. These localization patterns are crucial for understanding the specific cellular effects of sodium methylsilanetriolate.

属性

| { "Design of the Synthesis Pathway": "The synthesis of Sodium methylsilanetriolate can be achieved through the reaction of trimethylsilyl chloride with sodium hydroxide in the presence of methanol.", "Starting Materials": ["Trimethylsilyl chloride", "Sodium hydroxide", "Methanol"], "Reaction": [ "Add trimethylsilyl chloride to a round bottom flask", "Add methanol to the flask and stir until the trimethylsilyl chloride is completely dissolved", "Slowly add sodium hydroxide to the flask while stirring", "Heat the mixture to reflux for 24 hours", "Allow the mixture to cool to room temperature", "Filter the mixture to remove any solid impurities", "Add water to the filtrate and adjust the pH to 7 using hydrochloric acid", "Extract the product with dichloromethane", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain Sodium methylsilanetriolate as a white solid" ] } | |

CAS 编号 |

16589-43-8 |

分子式 |

CH6NaO3Si |

分子量 |

117.13 g/mol |

IUPAC 名称 |

sodium;dihydroxy-methyl-oxidosilane |

InChI |

InChI=1S/CH6O3Si.Na/c1-5(2,3)4;/h2-4H,1H3; |

InChI 键 |

FKNKOPQPFGPJBL-UHFFFAOYSA-N |

SMILES |

C[Si]([O-])([O-])[O-].[Na+].[Na+].[Na+] |

规范 SMILES |

C[Si](O)(O)O.[Na] |

其他 CAS 编号 |

31795-24-1 16589-43-8 |

物理描述 |

Liquid 30% Aqueous solution: Clear liquid; [Gelest MSDS] |

Pictograms |

Corrosive |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

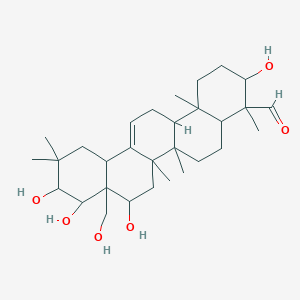

![11-Hydroxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B102298.png)